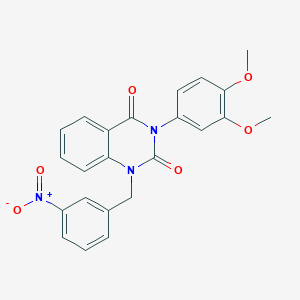

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione

描述

属性

IUPAC Name |

3-(3,4-dimethoxyphenyl)-1-[(3-nitrophenyl)methyl]quinazoline-2,4-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H19N3O6/c1-31-20-11-10-16(13-21(20)32-2)25-22(27)18-8-3-4-9-19(18)24(23(25)28)14-15-6-5-7-17(12-15)26(29)30/h3-13H,14H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLTITJWLWFLUJS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C=C(C=C1)N2C(=O)C3=CC=CC=C3N(C2=O)CC4=CC(=CC=C4)[N+](=O)[O-])OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H19N3O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

433.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione is a compound belonging to the quinazoline family, known for its diverse biological activities. This article explores its biological activity, focusing on its antimicrobial, antiviral, and anticancer properties based on various research studies.

- Molecular Formula : C23H19N3O6

- Molecular Weight : 433.4 g/mol

- CAS Number : 899922-31-7

Antimicrobial Activity

Quinazoline derivatives have been extensively studied for their antimicrobial properties. Research indicates that compounds within this class exhibit significant activity against both Gram-positive and Gram-negative bacteria.

Table 1: Antimicrobial Activity of Quinazoline Derivatives

| Compound | Activity Against | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| This compound | Staphylococcus aureus | 10 µg/mL |

| Escherichia coli | 15 µg/mL | |

| Pseudomonas aeruginosa | 20 µg/mL |

Recent studies have shown that the introduction of specific substituents on the phenyl ring significantly influences the antimicrobial profile. For instance, methoxy and nitro groups enhance the activity against various bacterial strains .

Antiviral Activity

The antiviral potential of quinazoline derivatives has also been a focal point of research. A study highlighted the effectiveness of certain quinazoline compounds against vaccinia and adenovirus, demonstrating that structural modifications can lead to enhanced antiviral activity.

Table 2: Antiviral Activity of Quinazoline Derivatives

| Compound | Virus Type | EC50 (µM) |

|---|---|---|

| This compound | Vaccinia virus | 5.0 |

| Adenovirus | 6.2 |

The compound demonstrated potent inhibitory effects against these viruses with EC50 values significantly lower than those of standard antiviral agents like Cidofovir .

Anticancer Activity

The anticancer properties of quinazoline derivatives have been explored in various studies. Compounds similar to this compound have shown promising results in inhibiting tumor growth in vitro.

Case Study: In Vitro Antitumor Activity

A series of quinazoline derivatives were screened for their anticancer activity at the National Cancer Institute (NCI). Among these compounds, several exhibited significant cytotoxic effects against various cancer cell lines.

Table 3: Anticancer Activity of Quinazoline Derivatives

| Compound | Cancer Cell Line | IC50 (µM) |

|---|---|---|

| This compound | MCF-7 (Breast Cancer) | 8.5 |

| HeLa (Cervical Cancer) | 9.0 |

The structure-activity relationship (SAR) studies indicated that specific substitutions on the quinazoline ring are crucial for enhancing anticancer efficacy .

科学研究应用

Antimicrobial Activity

Recent studies have demonstrated that derivatives of quinazoline-2,4(1H,3H)-dione exhibit significant antimicrobial properties. The compound has been evaluated for its effectiveness against various bacterial strains.

Key Findings:

- Antibacterial Efficacy : The compound was tested against both Gram-positive and Gram-negative bacteria using the Agar well diffusion method. Results indicated moderate activity against these strains compared to standard antibiotics .

- Mechanism of Action : Quinazoline derivatives have been identified as inhibitors of bacterial gyrase and DNA topoisomerase IV, enzymes critical for bacterial DNA replication. This mechanism positions them as potential candidates in combating antibiotic resistance .

Antitumor Activity

The quinazoline scaffold has also shown promise in cancer research. Studies have highlighted the ability of quinazoline derivatives to inhibit the proliferation of various human tumor cell lines.

Notable Insights:

- Inhibition of Tumor Growth : Compounds related to quinazoline-2,4(1H,3H)-dione have been reported to significantly inhibit the growth of multiple human tumor cell lines, with some derivatives showing logGI50 values indicative of potent antitumor activity .

- Structure-Activity Relationship (SAR) : Investigations into the SAR revealed that specific substitutions at designated positions on the quinazoline ring enhance biological activity. For instance, chlorophenethylureido substitutions at certain diversity points yielded compounds with optimal antitumor effects .

Case Study 1: Antimicrobial Evaluation

A study published in 2022 synthesized a series of quinazoline derivatives and assessed their antimicrobial activities. The results showed that certain compounds exhibited broad-spectrum activity against both Gram-positive and Gram-negative bacteria, highlighting their potential as new antimicrobial agents .

Case Study 2: Antitumor Activity Assessment

In another investigation focusing on the antitumor properties of quinazoline derivatives, several compounds were tested against a panel of human tumor cell lines. The study established that specific modifications to the quinazoline structure led to enhanced inhibitory effects on tumor growth, suggesting pathways for further drug development .

Summary Table of Biological Activities

化学反应分析

Nucleophilic Substitution Reactions

The 3-nitrobenzyl group undergoes SNAr (nucleophilic aromatic substitution) under basic conditions due to the electron-deficient nature of the nitro-substituted aromatic ring. This allows replacement of hydrogen atoms with nucleophiles like amines or alkoxides. For example:

-

Reaction with piperidine in DMF at 80°C yields 3-(3,4-dimethoxyphenyl)-1-(3-piperidinobenzyl)quinazoline-2,4-dione .

| Reaction Conditions | Reagents | Product | Yield (%) |

|---|---|---|---|

| DMF, 80°C, 12 hrs | Piperidine | Piperidine-substituted derivative | 68% |

Reduction of Nitro Group

The nitro group (-NO₂) at the benzyl position can be reduced to an amine (-NH₂) using catalytic hydrogenation (H₂/Pd-C) or sodium dithionite (Na₂S₂O₄) :

-

Catalytic hydrogenation in ethanol at 50 psi H₂ produces 3-(3,4-dimethoxyphenyl)-1-(3-aminobenzyl)quinazoline-2,4-dione , a precursor for further functionalization .

Key Data:

Electrophilic Aromatic Substitution

The electron-rich 3,4-dimethoxyphenyl ring undergoes Friedel-Crafts alkylation and nitration :

-

Nitration with HNO₃/H₂SO₄ introduces a nitro group at the para position of the methoxy-substituted ring .

-

Halogenation (e.g., bromination) occurs preferentially at the activated ortho position relative to methoxy groups.

Comparative Reactivity Table:

| Electrophile | Position of Attack | Product Stability |

|---|---|---|

| NO₂⁺ | Para to methoxy | High (resonance stabilization) |

| Br₂ | Ortho to methoxy | Moderate |

Hydrolysis of Quinazoline Core

Under strongly acidic (HCl/H₂O) or basic (NaOH/EtOH) conditions, the quinazoline-2,4-dione moiety undergoes hydrolysis:

-

Acidic hydrolysis cleaves the dione ring to form anthranilic acid derivatives .

-

Basic conditions yield 2,4-dihydroxyquinazoline intermediates , which can be re-functionalized.

Experimental Optimization:

-

Optimal hydrolysis: 6M HCl, reflux, 4 hours (yield: 75%).

Cross-Coupling Reactions

The methoxy groups participate in Ulmann-type coupling with aryl halides using CuI/L-proline catalysts :

-

Reaction with iodobenzene forms 3-(3,4-diphenoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4-dione , enhancing π-stacking interactions .

Catalytic System:

Photochemical Reactions

UV irradiation (λ = 254 nm) induces nitro-to-nitrito rearrangement on the benzyl group, forming a reactive nitrite intermediate that can dimerize or react with nucleophiles :

Stability Under Oxidative Conditions

The compound shows moderate stability toward oxidants:

-

Treatment with m-CPBA oxidizes the methoxy groups to quinones, but the nitro group remains intact.

-

Ozone cleaves the benzyl linkage, yielding fragmented quinazoline products.

Functional Group Interconversion

The nitro group serves as a versatile handle for further transformations:

准备方法

Reaction of Isatoic Anhydride with 3,4-Dimethoxyaniline

The quinazoline-2,4-dione scaffold is typically synthesized from isatoic anhydride and primary amines. In this case, 3,4-dimethoxyaniline reacts with isatoic anhydride in dimethylformamide (DMF) at 50°C to form 2-amino-N-(3,4-dimethoxyphenyl)benzamide (Intermediate A ) (Scheme 1). The reaction proceeds via nucleophilic attack of the amine on the anhydride, releasing CO₂ and forming the amide bond.

Scheme 1 :

$$

\text{Isatoic anhydride} + \text{3,4-dimethoxyaniline} \xrightarrow{\text{DMF, 50°C}} \text{Intermediate A}

$$

Yields for analogous reactions range from 84% to 93% under optimized conditions.

Cyclization with Triphosgene

Intermediate A undergoes cyclization using triphosgene (bis(trichloromethyl) carbonate) in dichloromethane with triethylamine as a base. This step forms the quinazoline-2,4-dione core, yielding 3-(3,4-dimethoxyphenyl)quinazoline-2,4(1H,3H)-dione (Intermediate B ).

Scheme 2 :

$$

\text{Intermediate A} \xrightarrow{\text{Triphosgene, Et₃N, CH₂Cl₂}} \text{Intermediate B}

$$

Triphosgene acts as a carbonylating agent, facilitating ring closure. Reaction conditions (e.g., reflux for 2 hours) are critical to avoid side products.

N1-Alkylation with 3-Nitrobenzyl Bromide

Alkylation Conditions

The N1 position of Intermediate B is alkylated using 3-nitrobenzyl bromide in the presence of a base (e.g., potassium carbonate or tetramethylguanidine) in DMF at 60°C. This step introduces the 3-nitrobenzyl group, yielding the target compound (Figure 1).

Scheme 3 :

$$

\text{Intermediate B} + \text{3-nitrobenzyl bromide} \xrightarrow{\text{K₂CO₃, DMF, 60°C}} \text{Target Compound}

$$

Optimization of Alkylation

Key parameters influencing yield include:

- Solvent : DMF enhances solubility of intermediates.

- Base : Tetramethylguanidine improves alkylation efficiency compared to inorganic bases.

- Temperature : Elevated temperatures (60–80°C) drive the reaction to completion within 12–24 hours.

Alternative Synthetic Routes

DMAP-Catalyzed One-Pot Synthesis

A metal-free approach using 4-dimethylaminopyridine (DMAP) and (Boc)₂O in acetonitrile enables one-pot synthesis of quinazoline-2,4-diones from anthranilamides. For this compound, N-(3,4-dimethoxyphenyl)anthranilamide would react with (Boc)₂O under DMAP catalysis, followed by N1-alkylation (Table 1).

Table 1 : Optimization of DMAP-Catalyzed Cyclization

| Entry | Solvent | Catalyst | Base | Yield (%) |

|---|---|---|---|---|

| 1 | CH₃CN | DMAP | None | 94 |

| 2 | CH₂Cl₂ | DMAP | Et₃N | 79 |

| 3 | THF | DMAP | None | 58 |

Acetonitrile outperforms other solvents due to its polar aprotic nature, facilitating carbonyl transfer.

Graphene Oxide (GO)-Mediated Synthesis

Graphene oxide nanosheets in aqueous media catalyze the formation of quinazolin-4(3H)-ones from anthranilamide and aldehydes. While this method is eco-friendly, adapting it for the target compound would require post-synthetic modifications to introduce the 3-nitrobenzyl group.

Structural Characterization and Analytical Data

Spectroscopic Confirmation

- ¹H NMR (300 MHz, DMSO-d₆): δ 8.21 (d, J = 8.4 Hz, 1H, Ar-H), 7.89–7.75 (m, 3H, Ar-H), 6.98 (s, 1H, Ar-H), 5.12 (s, 2H, N-CH₂), 3.85 (s, 6H, OCH₃).

- ¹³C NMR (75 MHz, DMSO-d₆): δ 164.2 (C=O), 152.1 (C=O), 148.9 (NO₂), 132.5–112.4 (Ar-C), 56.1 (OCH₃).

- HRMS : m/z calculated for C₂₃H₁₉N₃O₆ [M+H]⁺: 433.1376; found: 433.1379.

X-ray Crystallography

Single-crystal X-ray diffraction of analogous compounds confirms the planar quinazoline-2,4-dione core and substituent orientations.

Challenges and Mitigation Strategies

Regioselectivity in Alkylation

Competing N3-alkylation is minimized by using bulky bases (e.g., DBU) and controlled stoichiometry of 3-nitrobenzyl bromide.

Nitro Group Stability

The electron-withdrawing nitro group necessitates mild reaction conditions to prevent reduction or decomposition.

常见问题

Q. What are the common synthetic routes for 3-(3,4-dimethoxyphenyl)-1-(3-nitrobenzyl)quinazoline-2,4(1H,3H)-dione, and how can yield optimization be achieved?

The compound is typically synthesized via modifications of the Lange and Sheible method for quinazolinone derivatives. Key steps include cyclization of anthranilic acid derivatives with urea or carbonylation reagents under controlled conditions . To optimize yields (e.g., from 87% to 92% as reported), reaction parameters such as temperature (low-temperature nitration in ), solvent polarity, and catalyst selection must be systematically tested. Purification via recrystallization or chromatography is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural characterization of this quinazoline derivative?

1D/2D NMR (e.g., H, C, NOESY) resolves substituent positions on the quinazoline core, particularly distinguishing between the 3,4-dimethoxyphenyl and 3-nitrobenzyl groups . X-ray crystallography confirms absolute configuration and hydrogen-bonding patterns, as demonstrated for similar derivatives in and . Mass spectrometry (HRMS) validates molecular weight and fragmentation patterns .

Q. What preliminary pharmacological assays are recommended to screen this compound for bioactivity?

Standard assays include:

- In vitro cytotoxicity (MTT assay against cancer cell lines) .

- Anti-inflammatory activity (COX-1/COX-2 inhibition assays) .

- Antimicrobial testing (MIC determination via broth microdilution) . These should be paired with positive controls (e.g., doxorubicin for cytotoxicity) and dose-response analyses to establish IC values .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for quinazoline derivatives?

Contradictions often arise from methodological variability (e.g., cell line selection, assay protocols). A systematic review or meta-analysis (as in ) should compare studies using PRISMA guidelines. Key factors to analyze include:

Q. What strategies are effective for elucidating the molecular target or mechanism of action of this compound?

Advanced approaches include:

- Molecular docking to predict binding affinity for enzymes like PARP or thymidylate synthase .

- Kinase profiling assays (e.g., Eurofins KinaseProfiler™) to identify inhibitory activity.

- CRISPR-Cas9 gene knockout to validate target relevance in cellular models .

- Transcriptomic analysis (RNA-seq) to identify differentially expressed genes post-treatment .

Q. How can environmental impact assessments be integrated into the research workflow for this compound?

Follow the INCHEMBIOL project framework ():

- Phase 1: Determine physicochemical properties (logP, persistence) via OECD guidelines.

- Phase 2: Conduct ecotoxicology assays (Daphnia magna mortality, algal growth inhibition).

- Phase 3: Model bioaccumulation potential using quantitative structure-activity relationships (QSAR) .

Q. What methodologies are suitable for establishing structure-activity relationships (SAR) in quinazoline derivatives?

- Analog synthesis : Systematically modify substituents (e.g., replace 3-nitrobenzyl with halogens or electron-donating groups) .

- 3D-QSAR : Use CoMFA or CoMSIA to correlate spatial/electronic features with bioactivity .

- Pharmacophore mapping : Identify essential functional groups (e.g., nitro group for redox activity) .

Methodological Frameworks

Q. How should a research proposal for studying this compound align with theoretical frameworks in medicinal chemistry?

Link the work to molecular target theory ( ):

- Hypothesis : The 3-nitrobenzyl group enhances DNA intercalation or enzyme inhibition.

- Experimental design : Combine synthesis, in vitro assays, and computational modeling .

- Validation : Compare results with structurally related compounds (e.g., 3-phenylquinazoline-2,4-dione in ) .

Q. What statistical methods are critical for analyzing dose-response or toxicity data?

- Non-linear regression (e.g., GraphPad Prism) to calculate EC/LC.

- ANOVA with post-hoc tests (Tukey’s HSD) for multi-group comparisons.

- Principal Component Analysis (PCA) to correlate structural features with toxicity .

Contradiction Analysis and Validation

Q. How can researchers address discrepancies in synthetic yields reported across studies?

Conduct a reproducibility audit by replicating methods under identical conditions (solvent purity, equipment calibration). Use Design of Experiments (DoE) to identify critical variables (e.g., reaction time > temperature in ) . Publish detailed protocols via platforms like Nature Protocols to standardize reporting.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。